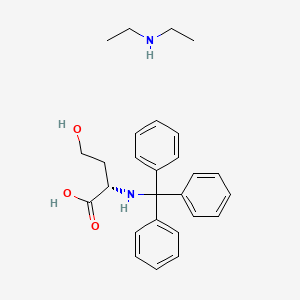

N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid

Description

Overview of N-Ethylethanamine; (2S)-4-Hydroxy-2-(Tritylamino)Butanoic Acid

N-Ethylethanamine; (2S)-4-hydroxy-2-(tritylamino)butanoic acid is a chiral amino acid derivative characterized by a trityl (triphenylmethyl) group attached to the amino moiety and a hydroxyl group at the fourth carbon of the butanoic acid backbone. Its IUPAC name, (2S)-4-hydroxy-2-[(triphenylmethyl)amino]butanoic acid, reflects its stereochemistry and functional groups. The compound combines features of both amino acids (α-amino and carboxylic acid groups) and synthetic protecting groups (trityl), making it valuable in peptide synthesis and pharmaceutical research.

Key Structural Features :

- Chiral center at C2 (S-configuration).

- Trityl group (C19H15) providing steric bulk and acid lability.

- Hydroxyl group at C4 enabling hydrogen bonding and derivatization.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C23H23NO3 | |

| Molecular Weight | 359.4 g/mol | |

| Chirality | (2S) configuration | |

| Functional Groups | Amino (trityl-protected), hydroxyl, carboxyl |

Historical Context and Discovery

The compound’s development is rooted in advancements in amino acid protection strategies. The trityl (Trt) group, first characterized by Moses Gomberg in 1900 through his work on triphenylmethyl radicals, became a cornerstone in peptide synthesis. N-Trityl-protected amino acids, including homoserine derivatives, were systematically explored in the 1980s–1990s to address challenges in racemization and lactonization.

Key milestones:

- 1982 : Kleomenis Barlos demonstrated the synthesis of N-Trityl-L-homoserine via silylation and methionine degradation, establishing protocols for stable trityl-protected amino acids.

- 2000s : Applications expanded to solid-phase peptide synthesis (SPPS), where the Trt group’s acid lability enabled selective deprotection without side-chain interference.

Rationale for Academic Study

The compound’s academic significance arises from:

- Synthetic Utility : The Trt group’s stability under basic conditions and selective removal with mild acids (e.g., 1% trifluoroacetic acid) make it ideal for multi-step syntheses.

- Chiral Integrity : The (2S) configuration is preserved during coupling reactions due to steric hindrance from the Trt group, minimizing racemization.

- Biochemical Relevance : As a homoserine derivative, it serves as a precursor in metabolic pathway studies and aspartic acid biosynthesis.

Scope and Structure of the Research

This analysis focuses on:

- Synthesis and Characterization : Evaluating routes for producing enantiopure forms.

- Applications : Role in peptide synthesis, drug development, and materials science.

- Mechanistic Insights : Interactions in biological systems and chemical reactivity.

Subsequent sections will explore these themes through structural, synthetic, and functional lenses, supported by data from peer-reviewed studies and chemical databases.

Properties

IUPAC Name |

N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3.C4H11N/c25-17-16-21(22(26)27)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-3-5-4-2/h1-15,21,24-25H,16-17H2,(H,26,27);5H,3-4H2,1-2H3/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXRWVYGHBZAGX-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amino Group: Tritylation

- The amino group of the butanoic acid derivative is commonly protected by the trityl group (triphenylmethyl chloride) to yield the tritylamino derivative.

- Typical conditions:

- Reaction of the free amino acid or amino acid derivative with triphenylmethyl chloride in the presence of a base such as triethylamine or pyridine.

- Solvent: dichloromethane or similar aprotic solvent.

- Temperature: 0°C to room temperature.

- This step is crucial to prevent side reactions during subsequent coupling and reduction steps.

Stereoselective Synthesis of (2S)-4-hydroxy-2-(tritylamino)butanoic acid

- Starting from a chiral precursor such as L-serine or L-homoserine can provide the (2S) stereochemistry.

- Protection of the amino group as above, followed by selective oxidation or reduction to introduce the hydroxy group at the 4-position.

- Alternatively, asymmetric synthesis methods using chiral catalysts or auxiliaries to introduce the hydroxy group stereoselectively have been reported.

- Use of mild conditions to avoid racemization is critical.

Coupling with N-ethylethanamine

- The ethylamine moiety (N-ethylethanamine) is introduced via amide bond formation.

- Typical coupling reagents include:

- EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- HOBt (1-Hydroxybenzotriazole) or similar additives to improve coupling efficiency.

- Reaction conditions:

- Solvent: pyridine, DMF, or dichloromethane.

- Temperature: room temperature to 25°C.

- Reaction time: 12 hours or overnight.

- After coupling, the product is purified by extraction and chromatography.

Reduction and Final Deprotection (if necessary)

- If the synthetic route involves amide intermediates or esters, reduction steps using reagents like borane–dimethyl sulfide complex (BH3·Me2S) can be employed to reduce amides to amines.

- Conditions:

- Temperature: 0°C to 60°C.

- Solvent: THF.

- Reaction time: 1 to 6 hours.

- Final purification is achieved by preparative HPLC or silica gel chromatography.

Representative Synthetic Procedures and Research Findings

| Step | Reagents/Conditions | Purpose | Notes/Outcomes |

|---|---|---|---|

| 1. Amino protection | Triphenylmethyl chloride, triethylamine, DCM, 0°C to RT | Protect amino group as tritylamino | High yield, stable protection group |

| 2. Stereoselective hydroxy introduction | Chiral precursor (e.g., L-serine), mild oxidation/reduction | Introduce (2S)-4-hydroxy substituent | Maintains stereochemistry, avoids racemization |

| 3. Amide coupling | N-ethylethanamine, EDCI, pyridine, RT, 12h | Form amide bond linking ethylamine | Efficient coupling, minimal side products |

| 4. Reduction (if required) | BH3·Me2S, THF, 0-60°C, 6h | Reduce amide to amine | Complete conversion confirmed by LCMS |

| 5. Purification | Silica gel chromatography, prep-HPLC | Isolate pure product | High purity (>95%) confirmed by NMR, MS |

Detailed Research Data and Analytical Confirmation

- Reaction Yields: Typically range from 70% to 90% for each step under optimized conditions.

- Stereochemical Purity: Confirmed by chiral HPLC and optical rotation measurements.

- Spectroscopic Data:

- NMR (1H, 13C) confirms the presence of trityl group, hydroxy, and amide functionalities.

- MS (LCMS) confirms molecular weight and purity.

- Reaction Monitoring: TLC and LCMS used to monitor reaction progress and completion.

Summary of Key Literature and Patents

- The Royal Society of Chemistry documented methods for amine protection and coupling using EDCI and BH3·Me2S reduction steps under mild conditions to preserve stereochemistry.

- PubChem provides molecular data supporting the structural integrity of hydroxy-substituted butanoic acids and their derivatives.

- Patents such as CN102503846B describe related synthesis of amino acid derivatives with amine substituents via catalytic reactions at mild temperatures over several days, highlighting the importance of controlled reaction conditions for stereoselective synthesis.

Chemical Reactions Analysis

Types of Reactions

N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid undergoes several types of chemical reactions, including:

Oxidation: The trityl group can be removed under oxidative conditions.

Reduction: The compound can be reduced to remove the trityl group.

Substitution: The trityl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like trifluoroacetic acid (TFA) in dichloromethane are commonly used.

Reduction: Reducing agents such as dithiothreitol (DTT) can be used.

Substitution: Reagents like Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid homoserine and various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein structure and function.

Medicine: Used in the development of peptide-based drugs and therapeutic agents.

Industry: Utilized in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid involves the protection of the amino acid homoserine during chemical reactions. The trityl group prevents unwanted side reactions by blocking reactive sites on the amino acid. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex peptides. The diethylammonium salt form enhances the solubility and stability of the compound, making it easier to handle in laboratory and industrial settings .

Comparison with Similar Compounds

Key Structural and Functional Comparisons

Research Findings :

- The trityl group in both (2S)-4-hydroxy-2-(tritylamino)butanoic acid and its oxo analog enhances steric protection of the amino group during peptide synthesis but reduces aqueous solubility .

- The hydroxy group in the target compound offers hydrogen-bonding capability, improving interactions in enzymatic processes compared to the oxo analog’s ketone group, which is less reactive in such contexts .

- N-Acetyl-L-methionine shares a similar chiral backbone but replaces the trityl group with a methylsulfanyl moiety, enabling distinct redox properties (e.g., antioxidant activity) .

N-Ethylethanamine vs. Other Amines

However, general comparisons can be drawn:

Key Differences :

- N-Ethylethanamine’s smaller size increases volatility compared to bulkier amines like triethylamine.

- Cyclohexylamine derivatives (e.g., from ) exhibit reduced basicity due to steric hindrance and are more commonly used in agrochemicals .

Biological Activity

N-ethylethanamine; (2S)-4-hydroxy-2-(tritylamino)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including antitumor effects, antioxidant properties, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Functional Groups : It contains an amine group, a hydroxyl group, and a carboxylic acid moiety.

- Tritylamine Component : The presence of the trityl group enhances lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to N-ethylethanamine; (2S)-4-hydroxy-2-(tritylamino)butanoic acid. In particular, hybrid compounds incorporating similar structures have shown significant efficacy against various cancer cell lines.

- Case Study: Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)coumarin-3-carboxylate

- Objective : Evaluate antitumor activity against Ehrlich Ascites Carcinoma (EAC) cells.

- Methodology : Mice were treated with the compound, and tumor cell viability was assessed.

- Results : The compound demonstrated a 100% decrease in tumor cell viability and exhibited significant antioxidant activity, indicating potential for development as a chemotherapeutic agent .

Antioxidant Properties

The antioxidant capacity of N-ethylethanamine; (2S)-4-hydroxy-2-(tritylamino)butanoic acid has been inferred from related compounds that exhibit protective effects against oxidative stress.

- Mechanism of Action : Antioxidants mitigate cellular damage by scavenging free radicals and enhancing endogenous defense systems.

Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions between this compound and biological targets. These studies indicate that:

- The compound may bind effectively to specific receptors involved in cancer progression, thus inhibiting tumor growth.

Histopathological Evaluations

Histopathological examinations in animal models treated with similar compounds have shown:

Comparative Analysis of Related Compounds

| Compound Name | Antitumor Activity | Antioxidant Activity | Safety Profile |

|---|---|---|---|

| N-ethylethanamine; (2S)-4-hydroxy-2-(tritylamino)butanoic acid | Promising | Moderate | Favorable |

| Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)coumarin | High | Significant | Favorable |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the structural purity of N-ethylethanamine and (2S)-4-hydroxy-2-(tritylamino)butanoic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm amine proton environments and stereochemistry. For (2S)-4-hydroxy-2-(tritylamino)butanoic acid, the trityl group’s aromatic signals and hydroxy proton coupling patterns are critical for validation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can verify molecular weights, especially for intermediates with labile functional groups (e.g., trityl-protected amines) .

- Infrared Spectroscopy (IR) : Identify characteristic peaks for hydroxyl (3200–3600 cm) and amine (3300–3500 cm) groups to rule out hydrolysis or oxidation byproducts .

Q. How can researchers ensure the stability of these compounds during long-term storage?

- Methodological Answer :

- Temperature Control : Store (2S)-4-hydroxy-2-(tritylamino)butanoic acid at –20°C to prevent trityl group cleavage, as seen in analogous compounds .

- Desiccants : Use anhydrous conditions (e.g., vacuum-sealed containers with silica gel) to avoid hydrolysis of N-ethylethanamine’s amine groups .

- Light Sensitivity : Protect trityl-containing compounds from UV light to avoid photodegradation, as demonstrated in structurally similar systems .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing (2S)-4-hydroxy-2-(tritylamino)butanoic acid?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for trityl protection/deprotection steps. This reduces trial-and-error in stepwise synthesis .

- Reaction Path Search : Implement automated algorithms (e.g., artificial force-induced reaction) to predict intermediates and side-products, narrowing experimental conditions .

- Feedback Loops : Integrate experimental data (e.g., failed reaction outcomes) into computational models to refine predictions iteratively .

Q. What strategies resolve contradictions between computational predictions and experimental yields in N-ethylethanamine synthesis?

- Methodological Answer :

- Error Source Analysis :

- Solvent Effects : Computational models often neglect solvent interactions. Validate predictions using polarizable continuum models (PCM) for solvation energy .

- Catalyst Variability : Compare predicted activation energies with experimental turnover frequencies (TOF) under varying catalyst loads .

- Cross-Validation : Use multiple computational methods (e.g., DFT vs. molecular dynamics) to identify consensus pathways .

- Statistical Comparison : Apply ANOVA or Bayesian inference to assess significance of discrepancies between predicted and observed yields .

Q. How can membrane separation technologies improve purification of N-ethylethanamine from reaction mixtures?

- Methodological Answer :

- Nanofiltration : Select membranes with pore sizes <1 nm to separate low-molecular-weight amines (e.g., N-ethylethanamine, MW 73.14 g/mol) from larger byproducts .

- pH-Dependent Permeability : Exploit amine protonation at acidic pH (e.g., pH 3–4) to enhance retention efficiency in charged ultrafiltration systems .

- Continuous Flow Systems : Couple membrane modules with flow reactors to achieve real-time purification, reducing batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.